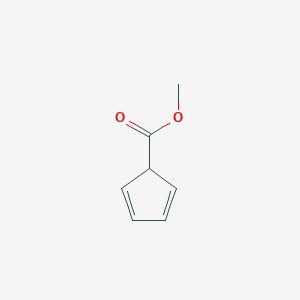
2,4-Cyclopentadiene-1-carboxylic acid, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl Cyclopenta-2,4-diene-1-carboxylate is an organic compound that features a cyclopentadiene ring substituted with a methyl ester group. This compound is of interest due to its unique chemical structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Cyclopenta-2,4-diene-1-carboxylate typically involves the following steps:
Starting Material: The process begins with methyl 1-benzyl-2-oxocyclopentanecarboxylate.
Silylation: The keto ester is reacted with trimethylsilyl triflate and triethylamine in dichloromethane at room temperature for 30 minutes to form a silylated enol ether.
Oxidation: The silylated enol ether is then oxidized by bubbling oxygen through a dimethyl sulfoxide solution in the presence of palladium acetate as a catalyst, yielding an enone.
Reduction: The enone is reduced using sodium borohydride and cerium chloride heptahydrate in methanol at room temperature for 1 hour to produce an allylic alcohol.
Industrial Production Methods
Industrial production of Methyl Cyclopenta-2,4-diene-1-carboxylate follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
Methyl Cyclopenta-2,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Diels-Alder Reactions: As a diene, it can undergo Diels-Alder reactions with dienophiles to form cyclohexene derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Diels-Alder Reactions: Typically conducted at elevated temperatures with dienophiles like maleic anhydride.
Major Products
The major products formed from these reactions include various substituted cyclopentadienes, cyclohexenes, and other cyclic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
Methyl Cyclopenta-2,4-diene-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used in the preparation of cyclopentadienyl-based catalysts, which are essential in various catalytic processes.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules
作用机制
The mechanism of action of Methyl Cyclopenta-2,4-diene-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the diene and ester functional groups. These groups allow the compound to interact with different molecular targets, such as enzymes and receptors, through processes like nucleophilic attack, electrophilic addition, and cycloaddition reactions .
相似化合物的比较
Similar Compounds
Methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate: Similar in structure but with a benzyl group instead of a methyl group.
Cyclopenta-2,4-diene-1-carboxylic acid: The carboxylic acid analog of Methyl Cyclopenta-2,4-diene-1-carboxylate.
Cyclopentadiene: The parent compound without the ester group.
Uniqueness
Methyl Cyclopenta-2,4-diene-1-carboxylate is unique due to its combination of a cyclopentadiene ring and a methyl ester group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance .
属性
CAS 编号 |
45657-86-1 |
|---|---|
分子式 |
C7H8O2 |
分子量 |
124.14 g/mol |
IUPAC 名称 |
methyl cyclopenta-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2-6H,1H3 |
InChI 键 |
BKAZGSZYFVYORW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
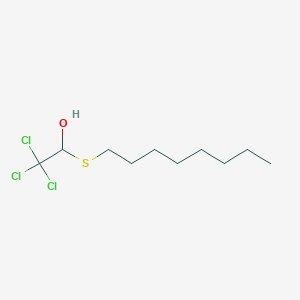
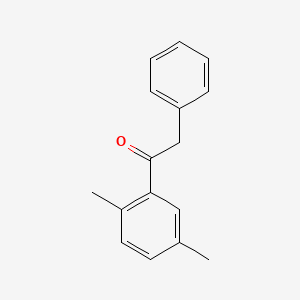
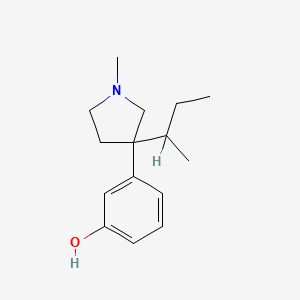
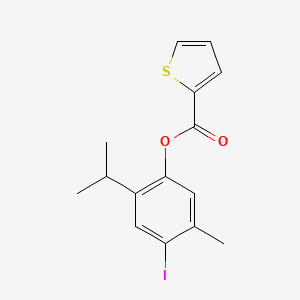
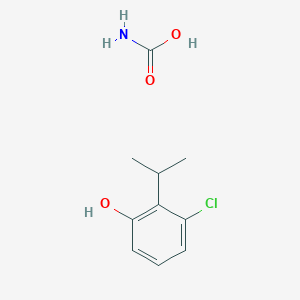
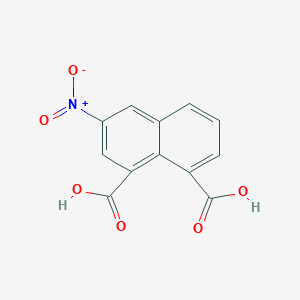
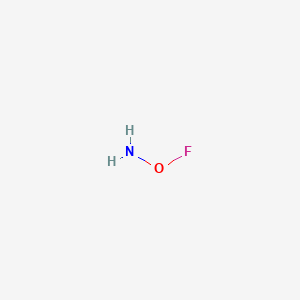
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)


![N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B14667042.png)
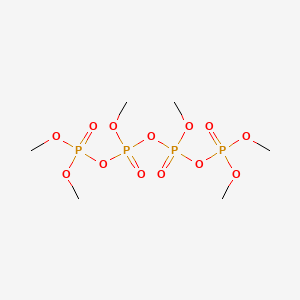
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
